molecular formula C40H36N6O4 B1251591 Asperazine

Asperazine

Cat. No.: B1251591
M. Wt: 664.7 g/mol
InChI Key: AWMBNXCUMNOLQI-JQLKQZRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,4R,7S,9R)-4-benzyl-9-[3-[[(2S,5R)-5-benzyl-3,6-dioxopiperazin-2-yl]methyl]-1H-indol-7-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione is a natural product found in Pseudopestalotiopsis theae with data available.

Scientific Research Applications

1. Caspase-3 Inhibition

(Jiang et al., 2011): The compound was evaluated as an inhibitor against caspase-3. Caspase-3 is a critical executioner of apoptosis, and its inhibition is significant in the study of cancer and neurodegenerative diseases.

2. Anticancer Agents Synthesis

(Penthala et al., 2011): Novel substituted (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)imidazolidin-2,4-diones were synthesized and evaluated for in vitro cytotoxicity against a panel of 60 human tumor cell lines, highlighting their potential as anticancer agents.

3. HIV-1 Attachment Inhibition

(Meanwell et al., 2009): The compound was part of a study to identify inhibitors of HIV-1 attachment, which is crucial for the development of new therapeutic agents against HIV.

4. Antitumor Activity

(Hori et al., 1981): 1-Benzyl-4-[4-(2-pyridylamino)benzyl]-2,3-dioxopiperazine derivatives were synthesized and investigated for their antitumor activities, providing insights into structure-activity relationships for anticancer drug development.

5. Antiviral Activity

(Wang et al., 2013): New diketopiperazine derivatives were isolated and showed modest antiviral activity against influenza A virus, demonstrating the potential of these compounds in antiviral research.

6. Synthesis of Spirocyclic 2,6-Dioxopiperazines

(González-Vera et al., 2005): A methodology for the synthesis of spirocyclic 2,6-dioxopiperazines from amino acid-derived α-keto amides was developed, contributing to the field of organic synthesis and drug discovery.

7. Antimicrobial and Anticancer Activities

(El-Sawy et al., 2010): Synthesis and evaluation of new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives for their antimicrobial and anticancer activities, advancing the search for new therapeutic agents.

Properties

Molecular Formula

C40H36N6O4

Molecular Weight

664.7 g/mol

IUPAC Name

(1R,4R,7S,9R)-4-benzyl-9-[3-[[(2S,5R)-5-benzyl-3,6-dioxopiperazin-2-yl]methyl]-1H-indol-7-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione

InChI

InChI=1S/C40H36N6O4/c47-35-30(18-23-10-3-1-4-11-23)42-36(48)31(43-35)20-25-22-41-34-26(25)14-9-16-28(34)40-21-33-37(49)44-32(19-24-12-5-2-6-13-24)38(50)46(33)39(40)45-29-17-8-7-15-27(29)40/h1-17,22,30-33,39,41,45H,18-21H2,(H,42,48)(H,43,47)(H,44,49)/t30-,31+,32-,33+,39-,40-/m1/s1

InChI Key

AWMBNXCUMNOLQI-JQLKQZRRSA-N

Isomeric SMILES

C1[C@H]2C(=O)N[C@@H](C(=O)N2[C@@H]3[C@]1(C4=CC=CC=C4N3)C5=CC=CC6=C5NC=C6C[C@H]7C(=O)N[C@@H](C(=O)N7)CC8=CC=CC=C8)CC9=CC=CC=C9

Canonical SMILES

C1C2C(=O)NC(C(=O)N2C3C1(C4=CC=CC=C4N3)C5=CC=CC6=C5NC=C6CC7C(=O)NC(C(=O)N7)CC8=CC=CC=C8)CC9=CC=CC=C9

Synonyms

asperazine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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